The compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride is a specialized organic molecule with potential applications in medicinal chemistry. It belongs to a class of bicyclic compounds that exhibit interesting biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and interactions in biochemical systems.
This compound can be synthesized through various chemical methods, often involving the manipulation of isoindole derivatives. The synthesis is typically documented in scientific literature related to organic synthesis and pharmaceutical chemistry.
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride can be classified as:
The synthesis of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride generally involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity for the desired stereochemistry.
The molecular structure of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride features:
Key structural data may include:
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride can participate in various chemical reactions:
The reactivity profile of this compound is influenced by its functional groups, allowing for diverse synthetic applications in drug development.
The mechanism of action for ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride involves its interaction with biological targets:
Studies may reveal kinetic parameters such as binding constants and inhibition rates that characterize its biological activity.
Key physical properties include:
Chemical stability under various conditions (pH, temperature) is crucial for its application in pharmaceuticals. The compound should be stable under standard laboratory conditions but may degrade under extreme conditions.
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride has potential applications in:
This compound represents a valuable addition to the library of bicyclic amines with promising biological activities and synthetic versatility. Further research into its properties and applications could reveal new therapeutic potentials.
The compound exhibits systematic naming complexity due to its stereochemical configuration and polycyclic architecture. According to PubChem records, its IUPAC systematic name is ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride, with alternative representations including (3aR,7aR)-octahydro-1H-isoindole-3a-methanol hydrochloride. The CAS registry number 10479-62-6 specifically identifies the stereoisomer in its salt form [5]. The molecular formula for the free base is C₉H₁₇NO, with a hydrochloride salt molecular weight of 188.7 g/mol.
Table 1: Nomenclature and Identification Data
Identifier Type | Specification |
---|---|
Systematic IUPAC Name | ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride |
CAS Registry Number | 10479-62-6 |
Molecular Formula (Base) | C₉H₁₇NO |
Molecular Weight (HCl Salt) | 188.7 g/mol |
Chiral Purity | ≥97% (typically) [5] |
Structural analysis reveals a cis-fused bicyclic system comprising a six-membered cyclohexane ring condensed with a five-membered pyrrolidine ring. The absolute stereochemistry at the 3a and 7a positions (both R-configuration) creates a defined molecular topology that significantly influences its biological interactions and synthetic applications. The functional group arrangement features a secondary amine within the pyrrolidine ring and a primary hydroxymethyl group at the bridgehead position. This spatial relationship creates an intramolecular hydrogen-bonding motif between the amino proton and the alcohol oxygen, enhancing conformational rigidity. X-ray crystallographic studies of analogous octahydroisoindole structures demonstrate characteristic bond parameters, including C-N distances of 1.47-1.51Å and C-O bonds averaging 1.42Å in the alcohol moiety [1] [8].
The development of saturated isoindoline derivatives emerged from mid-20th century investigations into conformationally constrained alicyclic amines. Early synthetic routes to racemic octahydroisoindoles were established during the 1970s through Diels-Alder approaches, but efficient enantioselective syntheses remained challenging until asymmetric hydrogenation technologies advanced in the 1990s. The specific (3aR,7aR) enantiomer gained prominence after its identification as a chiral scaffold in pharmaceutical patents filed between 2010-2015, particularly for chemokine receptor antagonists [3] [6].
Key milestones in its development include:
The compound represents an evolution from earlier prochiral bicyclic amines that lacked defined stereochemistry. Its structural advantages include enhanced three-dimensionality compared to monocyclic pyrrolidines, with approximately 60% greater sp³ character as measured by Fsp³ indices. This higher structural complexity improves success rates in fragment-based drug discovery, as evidenced by its increasing appearance in pharmaceutical patent literature over the past decade [3] [6].
Table 2: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
1978 | CAS registration (10479-62-6) | First chemical identification |
2012 | Key intermediate in chemokine receptor antagonist synthesis (WO2013010453A1) | Pharmaceutical application established |
2022 | Utilization in antiviral compound synthesis (WO2022047065A2) | Demonstrated synthetic versatility |
This chiral building block has demonstrated exceptional value in medicinal chemistry due to its rigid scaffold that effectively projects functional groups in three-dimensional space. Its significance manifests in three primary domains:
Pharmaceutical Intermediate Utility: The compound serves as a crucial precursor to bioactive molecules, particularly chemokine receptor antagonists targeting pain pathways. Patent WO2013010453A1 details its transformation into advanced intermediates through N-alkylation and ring functionalization, yielding compounds with nanomolar receptor affinity. The stereochemical integrity ensures precise orientation of pharmacophores, improving target selectivity over racemic counterparts by up to 100-fold in receptor binding assays [3]. Additionally, its incorporation in WO2022047065A2 highlights applications in antiviral agents, where the constrained bicyclic system enhances metabolic stability against cytochrome P450 enzymes [6].
Synthetic Versatility: The secondary amine functionality undergoes selective alkylation, acylation, and reductive amination without protection of the hydroxymethyl group. Meanwhile, the primary alcohol participates in oxidation, esterification, and Mitsunobu reactions. This orthogonal reactivity enables diverse derivatization strategies exemplified by:
Table 3: Synthetic Applications and Pharmacological Significance
Application Domain | Chemical Transformations | Pharmacological Relevance |
---|---|---|
Chemokine Receptor Antagonism | N-Alkylation with aryl halides, reductive amination | Pain management targets (CCR2/CCR5 antagonists) [3] |
Antiviral Agents | O-Phosphorylation, amino acid conjugation | Broad-spectrum viral inhibitors [6] |
Chiral Resolution | Diastereomeric salt formation | Source of enantiopure intermediates |
The compound's structural attributes contribute to improved drug-like properties in derived pharmaceuticals. The balanced lipophilicity (calculated logP ≈ 1.8) enhances membrane permeability while the hydrogen-bonding capacity (2 donors, 1 acceptor) improves aqueous solubility relative to non-hydroxylated analogs. These characteristics make it particularly valuable for optimizing central nervous system penetration in neuropharmaceuticals and achieving oral bioavailability in small molecule therapeutics [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: